Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Overview
Description
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One is a complex organic compound characterized by its unique hexahydropyrano and pyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions has been explored .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s unique structure may offer new avenues for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings
Mechanism of Action
The mechanism by which Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrol derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Benzothiazones: These compounds contain a hexahydropyrrolo moiety and have shown potent activity against Mycobacterium tuberculosis.
Uniqueness
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One stands out due to its specific combination of structural features, which may confer unique biological and chemical properties. Its potential for diverse applications in research and industry further highlights its significance.
Properties
IUPAC Name |
(3aR,7aS)-2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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